3,5-Dichlorophenylzinc iodide
Overview
Description
“3,5-Dichlorophenylzinc iodide” is an organozinc reagent with a linear formula of Cl2C6H3ZnI . It has a molecular weight of 338.29 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula Cl2C6H3ZnI . This indicates that the compound consists of a phenyl ring (C6H3) with two chlorine (Cl) atoms at the 3rd and 5th positions, a zinc (Zn) atom, and an iodine (I) atom .
Physical And Chemical Properties Analysis
“this compound” is a liquid that appears yellow to brown to black in color . It has a density of 1.002 g/mL at 25 °C . The compound is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Coupling Reactions
- 3,5-Dichlorophenylzinc iodide is used in various synthesis and coupling reactions. For example, Rieke and Kim (2011) demonstrated its application in the synthesis of 5-bromo-2-pyridylzinc iodide, highlighting the utility of organozinc iodides in cross-coupling reactions (Rieke & Kim, 2011).
Application in Organic Chemistry
- In organic chemistry, this compound is instrumental in the formation of various organometallic reagents. For instance, the work by Tamaru et al. (1985) on the generation of carboethoxyethylzinc iodide demonstrates the versatility of similar zinc-based reagents in palladium-catalyzed coupling reactions (Tamaru et al., 1985).
Development of Energetic Materials
- It's also used in the development of energetic materials. Darwich et al. (2008) synthesized various salts containing the methylguanazinium cation, indicating the potential of related iodide compounds in creating new energetic materials (Darwich et al., 2008).
Nucleophilic Substitution Reactions
- Krajsovszky et al. (2005) explored nucleophilic substitution reactions with iodides, emphasizing the role of compounds like this compound in these chemical processes (Krajsovszky et al., 2005).
Photolysis and Atmospheric Studies
- In atmospheric chemistry, iodides play a significant role in photolysis rates, as studied by Rattigan et al. (1997) in their analysis of various iodides, including similar chloroiodomethane compounds (Rattigan et al., 1997).
Catalysis and Organic Transformations
- The compound is also relevant in catalysis and organic transformations. For instance, Takeuchi et al. (1986) demonstrated the use of organic iodides in platinum complex-catalyzed carbonylations, a process potentially enhanced by compounds like this compound (Takeuchi et al., 1986).
Safety and Hazards
“3,5-Dichlorophenylzinc iodide” is considered hazardous. It is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .
Mechanism of Action
Target of Action
This compound is a type of organozinc reagent, which are commonly used in organic synthesis . They are known to react with a variety of functional groups and can participate in various types of reactions .
Mode of Action
They can react with electrophiles, forming new carbon-carbon bonds . This makes them valuable tools in the synthesis of complex organic molecules .
Result of Action
The result of the action of 3,5-Dichlorophenylzinc iodide is typically the formation of new organic compounds through the creation of carbon-carbon bonds . The exact outcome will depend on the specific reaction conditions and the other reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent can significantly affect the reaction rate and product yield . It’s also worth noting that this compound should be stored at a temperature of 2-8°C .
Properties
IUPAC Name |
1,3-dichlorobenzene-5-ide;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLJUNTNGOHMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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